molecular formula C30H50O3 B1252408 (3beta,16alpha)-13,28-Epoxyoleanane-3,16-diol CAS No. 2611-08-7

(3beta,16alpha)-13,28-Epoxyoleanane-3,16-diol

Cat. No. B1252408
CAS RN: 2611-08-7
M. Wt: 458.7 g/mol
InChI Key: LFBHIAAGGTTWAT-DNSXXVLGSA-N
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Description

(3beta,16alpha)-13,28-epoxyoleanane-3,16-diol is a hexacyclic triterpenoid that consists of oleanane substituted by hydroxy groups at 3beta and 16alpha-position and an oxolane bridge at positions 13 and 28. It is a bridged compound, a diol, a cyclic ether and a hexacyclic triterpenoid. It derives from a hydride of an oleanane.

Scientific Research Applications

Chemical Composition and Isolation

  • A study of Embelia schimperi leaves identified various oleanane-type triterpenes, including 3beta,16alpha-dihydroxy-13beta,28-epoxyoleanane, also known as protoprimulagenin A. These compounds were isolated and characterized spectroscopically (Manguro, Okwiri, & Lemmen, 2006).

Biological Activities and Applications

  • Antiproliferative and Differentiation Effects : Triterpenoids isolated from the resin of Styrax tonkinensis, including 3beta,16alpha-dihydroxy-13beta,28-epoxyoleanane, showed significant antiproliferative effects against human leukemia HL-60 cells. Some compounds also induced cell differentiation, demonstrating potential therapeutic applications in cancer treatment (Wang, Hua, Pei, Chen, & Jing, 2006).

  • Cytotoxic Effects : A study on the aerial roots of Ficus microcarpa identified several triterpenes, including 3beta,16alpha-dihydroxy-13beta,28-epoxyoleanane. These compounds exhibited cytotoxic effects against various human cancer cell lines, suggesting their potential as anticancer agents (Chiang, Chang, Kuo, Chang, & Kuo, 2005).

Other Relevant Research

  • Additional studies on similar compounds, such as various androstane derivatives and epoxy steroids, have been conducted. These studies focus on configurational analysis, synthesis, and potential biological effects, which could provide insights into the broader applications of 3beta,16alpha-dihydroxy-13beta,28-epoxyoleanane and related compounds (Tapolcsányi et al., 2001), (Numazawa & Yoshimura, 2000), (Zhao, Wang, & Han, 2007).

properties

CAS RN

2611-08-7

Product Name

(3beta,16alpha)-13,28-Epoxyoleanane-3,16-diol

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-2,10-diol

InChI

InChI=1S/C30H50O3/c1-24(2)14-15-29-18-33-30(21(29)16-24)13-9-20-26(5)11-10-22(31)25(3,4)19(26)8-12-27(20,6)28(30,7)17-23(29)32/h19-23,31-32H,8-18H2,1-7H3/t19-,20+,21+,22-,23+,26-,27+,28-,29+,30-/m0/s1

InChI Key

LFBHIAAGGTTWAT-DNSXXVLGSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O

SMILES

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C

Canonical SMILES

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta,16alpha)-13,28-Epoxyoleanane-3,16-diol
Reactant of Route 2
(3beta,16alpha)-13,28-Epoxyoleanane-3,16-diol
Reactant of Route 3
(3beta,16alpha)-13,28-Epoxyoleanane-3,16-diol
Reactant of Route 4
(3beta,16alpha)-13,28-Epoxyoleanane-3,16-diol
Reactant of Route 5
(3beta,16alpha)-13,28-Epoxyoleanane-3,16-diol
Reactant of Route 6
(3beta,16alpha)-13,28-Epoxyoleanane-3,16-diol

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